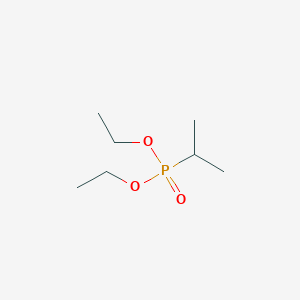
Diethyl isopropylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diethyl isopropylphosphonate and related compounds involves several strategies. One approach includes the reaction of diethyl 1-azidoalkylphosphonates with triphenylphosphine, followed by transformation into diethyl 1-(isothiocyano)alkylphosphonates through in situ reactions with carbon disulfide (Sikora & Gajda, 2000). Another method describes the metallation of N-substituted isoindolin-1-ones and subsequent reaction with diethyl vinylphosphonate, leading to phosphorylated isoindolinone derivatives (Jóźwiak et al., 2014).
Molecular Structure Analysis
The molecular structure of diethyl isopropylphosphonate derivatives has been elucidated through various spectroscopic methods. For instance, the structure of bis[diisopropyl[1,2-bis(diethylcarbamoyl)ethyl]phosphonate]erbium(III) nitrate monohydrate was determined, highlighting the monodentate coordination by a tripodal ligand system (McCabe, Duesler, & Paine, 1985).
Chemical Reactions and Properties
Diethyl isopropylphosphonate participates in various chemical reactions, demonstrating its versatility. For example, it has been used in the synthesis of diethyl (phenylamino) methyl phosphonate derivatives, showcasing its role in the preparation of compounds with potential anticorrosion properties (Moumeni et al., 2020).
Physical Properties Analysis
The physical properties, including phase transitions and dynamics of organic ionic plastic crystal materials related to diethyl isopropylphosphonate, have been studied through molecular dynamics simulations. These studies provide insights into the temperature-dependent microstructure and dynamics, contributing to the understanding of molecular motions underlying phase transitions (Chen et al., 2013).
Chemical Properties Analysis
The chemical properties of diethyl isopropylphosphonate derivatives have been characterized through DFT calculations, vibrational, electronic, HOMO-LUMO, Fukui analysis, and thermal stability studies. These analyses offer a comprehensive understanding of the compound's chemical behavior and its interactions at the molecular level (Uppal et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Diethyl isopropylphosphonate serves as a key precursor in the synthesis of various chemical derivatives, demonstrating its versatility in organic synthesis. For instance, it is used in the synthesis of phosphorylated isoindolinone derivatives, showcasing its utility in generating compounds with potential pharmaceutical applications (Jóźwiak et al., 2014). Additionally, it is instrumental in the preparation of α-aminophosphonates, which act as corrosion inhibitors for mild steel, highlighting its industrial significance in protecting metals from corrosive environments (Gupta et al., 2017).
Material Science and Electrolytes
In the realm of material science, diethyl isopropylphosphonate-related compounds, such as diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, are explored for their potential as solid electrolytes in energy storage and light harvesting devices. This reflects the compound's role in advancing technologies for renewable energy and efficient energy storage solutions (Carignano, 2013).
Polymerization and Material Properties
The compound also finds application in the field of polymer science, where it is used in the polymerization process to produce poly(vinylphosphonate)s with precise molecular weights and low polydispersity. This demonstrates its significance in creating advanced polymeric materials with tailored properties for various applications, ranging from biomedical to industrial uses (Salzinger et al., 2011).
Flame Retardancy
Furthermore, diethyl isopropylphosphonate derivatives are investigated for their application as flame retardants. The study of such derivatives on cotton fabric provides insights into the development of safer and more effective flame-retardant materials, which is crucial for improving fire safety standards in textiles and other materials (Nguyen et al., 2014).
Safety And Hazards
Diethyl isopropylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system and the central nervous system .
Direcciones Futuras
Phosphonates, including diethyl isopropylphosphonate, have significant potential for future research due to their unique biological properties and synthetic potential . They are increasingly being used in the development of potential drugs and agrochemicals . Therefore, synthesizing structurally diverse phosphonate derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Propiedades
IUPAC Name |
2-diethoxyphosphorylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMDSXRMQXBCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343008 |
Source


|
| Record name | Diethyl isopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isopropylphosphonate | |
CAS RN |
1538-69-8 |
Source


|
| Record name | Diethyl isopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)

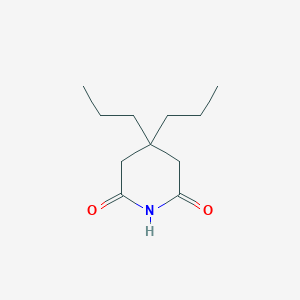


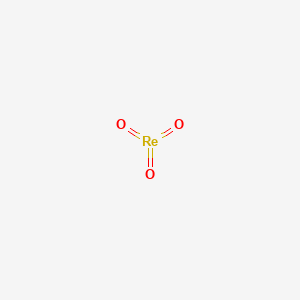

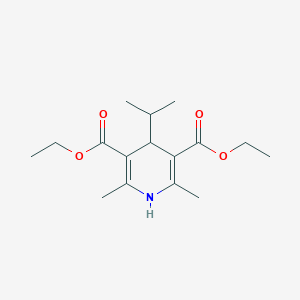
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
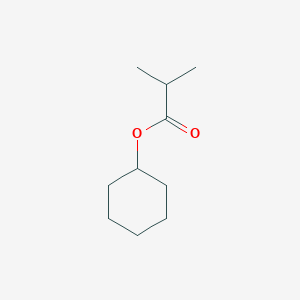
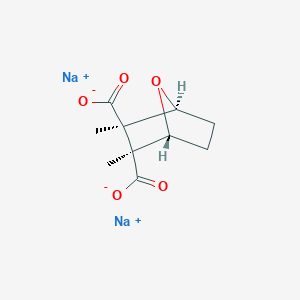
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
